molecular formula C11H12O3 B2859006 (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid CAS No. 2248219-06-7

(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid

Cat. No.: B2859006
CAS No.: 2248219-06-7
M. Wt: 192.214
InChI Key: BUTJZKMBSAIBNS-PVSHWOEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid is a chiral compound that features a benzofuran ring fused to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the propanoic acid side chain. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.

    Chiral Resolution: Separation of the (2R) enantiomer from a racemic mixture using chiral chromatography or enzymatic methods.

    Functional Group Interconversion: Introduction of the propanoic acid group through functional group transformations such as oxidation or ester hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, catalytic processes, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzofuran ring to more oxidized derivatives.

    Reduction: Reduction of the benzofuran ring or the propanoic acid group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce dihydrobenzofuran derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid: The enantiomer of the compound with potentially different biological activity.

    Benzofuran-2-carboxylic acid: A simpler analog with a carboxylic acid group directly attached to the benzofuran ring.

    2,3-Dihydrobenzofuran: A related compound lacking the propanoic acid side chain.

Uniqueness

(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid is unique due to its chiral nature and the presence of both a benzofuran ring and a propanoic acid group. This combination of structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTJZKMBSAIBNS-PVSHWOEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.